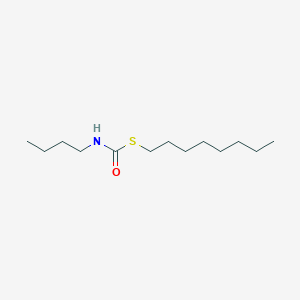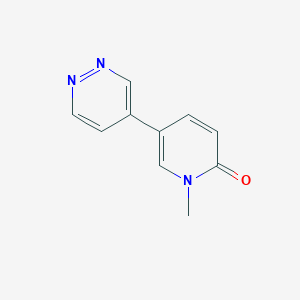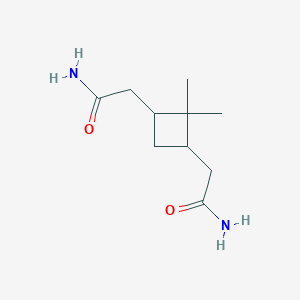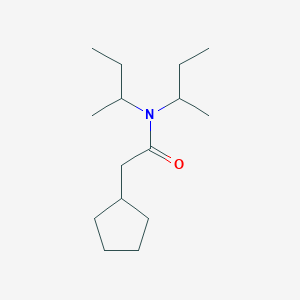![molecular formula C13H20N2OS B14370174 2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine CAS No. 89996-43-0](/img/structure/B14370174.png)
2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine is a heterocyclic compound containing nitrogen and sulfur atoms. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot reaction using microwave irradiation has been reported to be effective. This method involves the use of a solid base such as MgO in an eco-friendly solvent like ethanol, resulting in high yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the thiazine ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols
Applications De Recherche Scientifique
2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and pyrazolo[3,4-d][1,4]thiazines These compounds share similar structural features but may differ in their biological activities and applications
Similar Compounds
- Imidazo[2,1-b][1,3]thiazines
- Pyrazolo[3,4-d][1,4]thiazines
- Phthalocyanine derivatives possessing morpholine groups
Propriétés
Numéro CAS |
89996-43-0 |
|---|---|
Formule moléculaire |
C13H20N2OS |
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
4-(4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-yl)morpholine |
InChI |
InChI=1S/C13H20N2OS/c1-2-4-11-10-17-13(14-12(11)5-3-1)15-6-8-16-9-7-15/h1-10H2 |
Clé InChI |
DZFCBIRBYTVNPU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)N=C(SC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)

![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)


![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)



![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)


